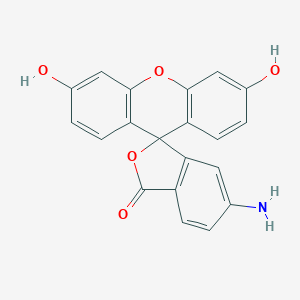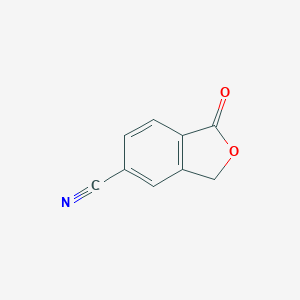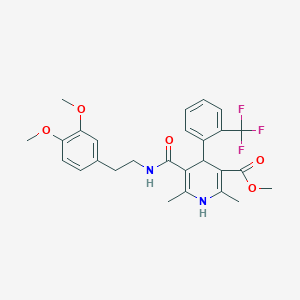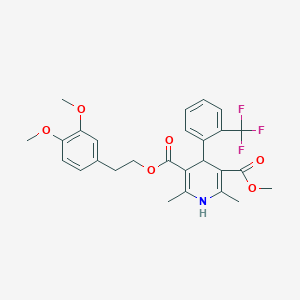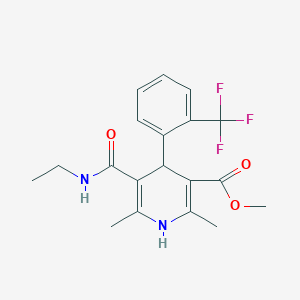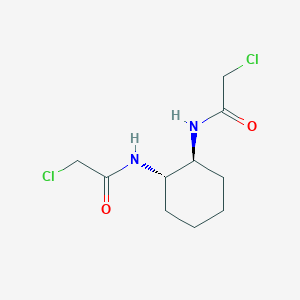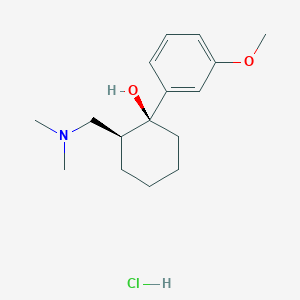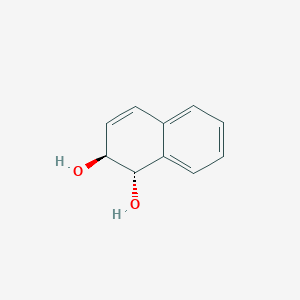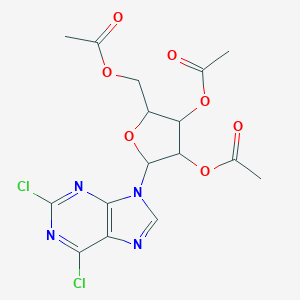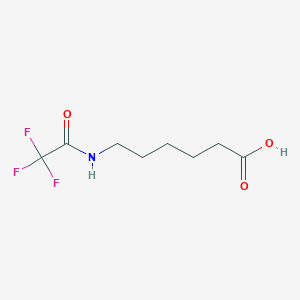
6-(N-三氟乙酰基)氨基己酸
概述
描述
6-(Trifluoroacetamido)hexanoic Acid is an organic compound with the molecular formula C8H12F3NO3 and a molecular weight of 227.18 g/mol It is characterized by the presence of a trifluoroacetamido group attached to a hexanoic acid backbone
科学研究应用
6-(Trifluoroacetamido)hexanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential role in modifying biomolecules to enhance their stability and activity.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation.
作用机制
Target of Action
The primary target of 6-(N-Trifluoroacetyl)aminocaproic Acid is plasminogen , a precursor to plasmin . Plasmin is a proteolytic enzyme responsible for fibrinolysis, the process that breaks down fibrin clots .
Mode of Action
6-(N-Trifluoroacetyl)aminocaproic Acid acts as an antifibrinolytic agent . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This inhibition prevents the conversion of plasminogen to plasmin, reducing fibrinolysis and thus promoting clot formation .
Biochemical Pathways
The compound affects the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, it prevents the breakdown of fibrin, a protein that forms a meshwork for blood clots .
Pharmacokinetics
Aminocaproic acid, a related compound, is known to be distributed widely through intravascular and extravascular compartments, with minimal hepatic metabolism and urinary excretion . The onset of action is typically within 1 to 72 hours, and the elimination half-life is between 1 to 2 hours .
Result of Action
The primary result of the action of 6-(N-Trifluoroacetyl)aminocaproic Acid is the reduction of fibrinolysis , leading to the stabilization of fibrin clots . This can help control bleeding in various conditions, including hyperfibrinolysis-induced hemorrhage and postoperative hemorrhage .
Action Environment
The action of 6-(N-Trifluoroacetyl)aminocaproic Acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as suggested by the recommended storage temperature of -20°C for a related compound . Additionally, the compound’s action may be influenced by the presence of other substances in the body, such as blood clotting factors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoroacetamido)hexanoic Acid typically involves the reaction of 6-aminohexanoic acid with trifluoroacetic anhydride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like methanol at low temperatures (0°C) to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve maintaining precise reaction conditions and using high-purity reagents to achieve consistent product quality.
化学反应分析
Types of Reactions: 6-(Trifluoroacetamido)hexanoic Acid can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 6-aminohexanoic acid and trifluoroacetic acid.
Substitution Reactions: The trifluoroacetamido group can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products:
Hydrolysis: 6-Aminohexanoic acid and trifluoroacetic acid.
Substitution: Various substituted hexanoic acids depending on the nucleophile used.
相似化合物的比较
6-Aminohexanoic Acid: A precursor in the synthesis of 6-(Trifluoroacetamido)hexanoic Acid, known for its use in the production of nylon-6.
Trifluoroacetic Acid: A related compound used in various chemical reactions, particularly in peptide synthesis.
Uniqueness: 6-(Trifluoroacetamido)hexanoic Acid is unique due to the presence of both a trifluoroacetamido group and a hexanoic acid backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in specialized applications.
属性
IUPAC Name |
6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO3/c9-8(10,11)7(15)12-5-3-1-2-4-6(13)14/h1-5H2,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUZMCXMRNWZPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307556 | |
| Record name | 6-(Trifluoroacetamido)hexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407-91-0 | |
| Record name | NSC192719 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Trifluoroacetamido)hexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)

